molecular formula C8H18O5Si B15341083 Trimethylsilyl-L-plus-arabinose

Trimethylsilyl-L-plus-arabinose

Cat. No.: B15341083
M. Wt: 222.31 g/mol
InChI Key: BKVGDLRCZNMWCW-QBARFFCXSA-N
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Description

Trimethylsilyl-L-plus-arabinose is a derivative of L-arabinose, a naturally occurring pentose sugar. This compound is characterized by the presence of trimethylsilyl groups attached to the hydroxyl groups of L-arabinose. The chemical formula for this compound is C17H42O5Si4, and it has a molecular weight of 438.85 g/mol . This compound is primarily used in organic synthesis and analytical chemistry due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl-L-plus-arabinose is typically synthesized through the silylation of L-arabinose. The process involves the reaction of L-arabinose with trimethylsilyl chloride in the presence of a base such as pyridine or imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

L-arabinose+4(CH3)3SiClThis compound+4HCl\text{L-arabinose} + 4 \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{this compound} + 4 \text{HCl} L-arabinose+4(CH3​)3​SiCl→this compound+4HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale silylation reactions. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction conditions. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl-L-plus-arabinose undergoes various chemical reactions, including:

    Hydrolysis: The trimethylsilyl groups can be hydrolyzed under acidic or basic conditions to regenerate L-arabinose.

    Oxidation: The compound can be oxidized to form corresponding arabinonic acid derivatives.

    Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as alcohols, amines, or thiols can be used to replace the trimethylsilyl groups.

Major Products

    Hydrolysis: L-arabinose

    Oxidation: Arabinonic acid derivatives

    Substitution: Various substituted arabinose derivatives

Scientific Research Applications

Trimethylsilyl-L-plus-arabinose has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis. It facilitates the selective modification of other functional groups without interference from hydroxyl groups.

    Biology: Employed in the study of carbohydrate metabolism and enzyme activity. It serves as a substrate or inhibitor in various biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of Trimethylsilyl-L-plus-arabinose primarily involves the stabilization of reactive intermediates in chemical reactions. The trimethylsilyl groups provide steric hindrance and electronic effects that protect the hydroxyl groups from unwanted reactions. This allows for selective transformations and the synthesis of complex molecules. In biological systems, the compound can interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Trimethylsilyl-L-plus-arabinose can be compared with other silylated sugars and derivatives:

    Trimethylsilyl-D-glucose: Similar in structure but derived from D-glucose. Used in similar applications but with different reactivity and selectivity.

    Trimethylsilyl-D-mannose: Another silylated sugar with distinct properties and applications.

    Trimethylsilyl-L-rhamnose: A silylated derivative of L-rhamnose, used in carbohydrate chemistry and glycosylation reactions.

The uniqueness of this compound lies in its specific reactivity and the ability to selectively protect and modify L-arabinose, making it a valuable tool in synthetic and analytical chemistry.

Properties

Molecular Formula

C8H18O5Si

Molecular Weight

222.31 g/mol

IUPAC Name

(3R,4S,5S)-2-trimethylsilyloxyoxane-3,4,5-triol

InChI

InChI=1S/C8H18O5Si/c1-14(2,3)13-8-7(11)6(10)5(9)4-12-8/h5-11H,4H2,1-3H3/t5-,6-,7+,8?/m0/s1

InChI Key

BKVGDLRCZNMWCW-QBARFFCXSA-N

Isomeric SMILES

C[Si](C)(C)OC1[C@@H]([C@H]([C@H](CO1)O)O)O

Canonical SMILES

C[Si](C)(C)OC1C(C(C(CO1)O)O)O

Origin of Product

United States

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